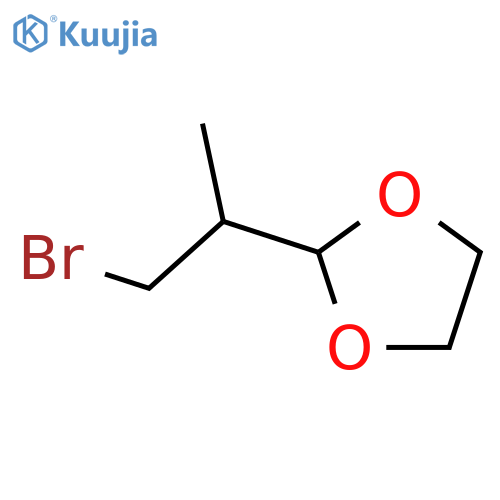Cas no 87373-70-4 (1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL)-)

1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL)- 化学的及び物理的性質
名前と識別子
-
- 1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL)-
- SCHEMBL5964967
- RBNQWGSPSKUMEJ-UHFFFAOYSA-N
- EN300-363222
- 3-bromo-2-methylpropionaldehyde ethylene acetal
- 87373-70-4
- 2-(1-bromopropan-2-yl)-1,3-dioxolane
-
- インチ: InChI=1S/C6H11BrO2/c1-5(4-7)6-8-2-3-9-6/h5-6H,2-4H2,1H3
- InChIKey: RBNQWGSPSKUMEJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 193.99424Da
- どういたいしつりょう: 193.99424Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 81.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-363222-0.5g |
2-(1-bromopropan-2-yl)-1,3-dioxolane |
87373-70-4 | 95.0% | 0.5g |
$579.0 | 2025-03-18 | |
| Enamine | EN300-363222-0.25g |
2-(1-bromopropan-2-yl)-1,3-dioxolane |
87373-70-4 | 95.0% | 0.25g |
$367.0 | 2025-03-18 | |
| Enamine | EN300-363222-5.0g |
2-(1-bromopropan-2-yl)-1,3-dioxolane |
87373-70-4 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
| Enamine | EN300-363222-0.05g |
2-(1-bromopropan-2-yl)-1,3-dioxolane |
87373-70-4 | 95.0% | 0.05g |
$174.0 | 2025-03-18 | |
| Enamine | EN300-363222-1.0g |
2-(1-bromopropan-2-yl)-1,3-dioxolane |
87373-70-4 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
| Enamine | EN300-363222-10.0g |
2-(1-bromopropan-2-yl)-1,3-dioxolane |
87373-70-4 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
| Enamine | EN300-363222-2.5g |
2-(1-bromopropan-2-yl)-1,3-dioxolane |
87373-70-4 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
| Enamine | EN300-363222-0.1g |
2-(1-bromopropan-2-yl)-1,3-dioxolane |
87373-70-4 | 95.0% | 0.1g |
$257.0 | 2025-03-18 |
1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL)- 関連文献
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL)-に関する追加情報
Introduction to 1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL) (CAS No. 87373-70-4)
1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL) (CAS No. 87373-70-4) is a synthetic organic compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound is characterized by a dioxolane ring with a brominated alkyl substituent, which imparts specific reactivity and functional versatility. In this article, we will delve into the chemical structure, synthesis methods, and recent research advancements involving this compound.
The chemical structure of 1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL) is defined by its five-membered dioxolane ring and the presence of a bromomethyl group. The dioxolane ring is a cyclic ether with two oxygen atoms separated by two carbon atoms, which provides stability and rigidity to the molecule. The bromomethyl group attached to the ring introduces a reactive site that can undergo various chemical transformations, such as nucleophilic substitution and elimination reactions. This structural feature makes 1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL) a valuable intermediate in the synthesis of more complex molecules.
The synthesis of 1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL) can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of 1,3-dioxolane with a brominated alkyl halide in the presence of a suitable catalyst. For instance, the reaction of 1,3-dioxolane with 2-bromo-1-methylethyl chloride in the presence of a base such as potassium carbonate can yield the desired product with high purity and yield. Another method involves the ring-opening polymerization of epoxides followed by bromination of the resulting polymer chain. This method is particularly useful for producing large quantities of the compound for industrial applications.
In recent years, 1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL) has been studied extensively for its potential applications in pharmaceutical research. One notable area of interest is its use as an intermediate in the synthesis of novel drugs targeting specific biological pathways. For example, researchers at the University of California have explored the use of this compound in the development of inhibitors for enzymes involved in cancer cell proliferation. The bromomethyl group serves as a key functional handle for introducing additional substituents that can enhance the potency and selectivity of these inhibitors.
Beyond pharmaceutical applications, 1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL) has also found utility in materials science and polymer chemistry. Its ability to undergo controlled polymerization reactions makes it an attractive monomer for producing functional polymers with tailored properties. Recent studies have demonstrated that copolymers containing this monomer exhibit improved mechanical strength and thermal stability compared to their homopolymer counterparts. These properties make such polymers suitable for use in advanced materials applications such as coatings, adhesives, and biomedical devices.
The environmental impact of 1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL) is another important consideration in its use and development. Researchers are actively investigating more sustainable synthesis methods that minimize waste generation and reduce environmental footprint. Green chemistry principles are being applied to optimize reaction conditions and catalysts used in the production process. Additionally, efforts are underway to develop biodegradable derivatives of this compound that can be safely disposed of without adverse effects on ecosystems.
In conclusion, 1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL) (CAS No. 87373-70-4) is a versatile organic compound with significant potential in various fields including pharmaceuticals and materials science. Its unique chemical structure and reactivity make it an important intermediate in synthetic chemistry and a valuable tool for developing new materials and drugs. Ongoing research continues to uncover new applications and improve synthesis methods for this compound, ensuring its relevance in future scientific advancements.
87373-70-4 (1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL)-) 関連製品
- 412019-00-2(Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate)
- 896334-30-8(8-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
- 871269-05-5(2-Ethoxy-5-(N,N-diisopropyl)aminopyridine)
- 899958-86-2(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)
- 3322-62-1(9-Octadecenamide)
- 330189-80-5(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide)
- 2228169-59-1(3-phenyl-1H-pyrazole-4-thiol)
- 1258650-71-3(methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride)
- 2763780-04-5(3-[(5-Azidopentyl)oxy]aniline)
- 2375267-70-0(1-[(4-Chlorophenyl)methoxy]piperidin-4-one)